(3,5-Difluoropyridin-2-yl)boronic acid
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Overview
Description
(3,5-Difluoropyridin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C5H4BF2NO2. This compound is of significant interest in organic chemistry due to its unique properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the pyridine ring enhances its chemical stability and reactivity, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoropyridin-2-yl)boronic acid typically involves the borylation of fluoropyridines. One common method is the palladium-catalyzed cross-coupling reaction of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the halogen-metal exchange followed by borylation . These reactions are usually carried out under an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoropyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters or acids. Reduction reactions can also be performed to modify the boronic acid group.
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, boronic esters, and more complex organic molecules used in pharmaceuticals and materials science.
Scientific Research Applications
(3,5-Difluoropyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Difluoropyridin-2-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond through the transmetalation process in Suzuki-Miyaura coupling . The boronic acid group acts as a nucleophile, transferring an organic group to the palladium catalyst, which then couples with an electrophilic organic group to form the desired product. The presence of fluorine atoms in the pyridine ring can influence the electronic properties and reactivity of the compound, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
(2,6-Difluoropyridin-3-yl)boronic acid: Another fluorinated pyridine boronic acid with similar properties and applications.
(3,5-Difluorophenyl)boronic acid: A related compound with a phenyl ring instead of a pyridine ring, used in similar cross-coupling reactions.
Uniqueness
(3,5-Difluoropyridin-2-yl)boronic acid is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which can significantly influence its reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules where precise control over electronic properties is required.
Properties
Molecular Formula |
C5H4BF2NO2 |
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Molecular Weight |
158.90 g/mol |
IUPAC Name |
(3,5-difluoropyridin-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BF2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2,10-11H |
InChI Key |
AAXOWKAKKHBUJL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=N1)F)F)(O)O |
Origin of Product |
United States |
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